molecular formula C21H32N4O3 B5016032 ethyl 4-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate

ethyl 4-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate

Cat. No.: B5016032
M. Wt: 388.5 g/mol
InChI Key: AHUMLFKMFGPCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(dimethylamino)benzoate, a compound with a somewhat similar structure, is a hydrophilic polymer that can also be used as a derivative of 4-aminobenzoate . It is majorly used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through laboratory analysis. For ethyl 4-(dimethylamino)benzoate, it has a melting point of 63-66 °C (lit.) .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Ethyl 4-(dimethylamino)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child .

Properties

IUPAC Name

ethyl 4-[1-[2-(dimethylamino)benzoyl]piperidin-3-yl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-4-28-21(27)24-14-12-23(13-15-24)17-8-7-11-25(16-17)20(26)18-9-5-6-10-19(18)22(2)3/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUMLFKMFGPCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CC=CC=C3N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.